molecular formula C11H21NO4 B14197648 Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate CAS No. 908859-28-9

Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate

Cat. No.: B14197648
CAS No.: 908859-28-9
M. Wt: 231.29 g/mol
InChI Key: OSFMOCSYJSCGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate is a chemical compound with the molecular formula C11H21NO4. It is an ester derivative and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethyl oxalyl chloride, followed by the addition of methanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
  • Ethyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
  • Methyl 6-[(2-oxo-2-phenylethyl)amino]hexanoate

Uniqueness

Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

CAS No.

908859-28-9

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate

InChI

InChI=1S/C11H21NO4/c1-3-16-11(14)9-12-8-6-4-5-7-10(13)15-2/h12H,3-9H2,1-2H3

InChI Key

OSFMOCSYJSCGRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.